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Compound of Interest

Compound Name: (±)-Silybin

Cat. No.: B15582544 Get Quote

An in-depth technical guide on the core chemical and physical properties of (±)-Silybin, tailored

for researchers, scientists, and drug development professionals.

Introduction
Silybin, also known as silibinin, is the primary bioactive constituent of silymarin, an extract from

the seeds of the milk thistle plant (Silybum marianum).[1][2][3][4] It is a flavonolignan and exists

as a mixture of two diastereomers, Silybin A and Silybin B, in an approximately equimolar ratio.

[1][3] Silybin has garnered significant attention in the scientific community for its

hepatoprotective, antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][4][5][6]

[7] This technical guide provides a comprehensive overview of the fundamental chemical and

physical properties of (±)-Silybin, presenting quantitative data, experimental methodologies,

and relevant structural information.

Chemical Identity and Structure
(±)-Silybin is a complex molecule formed by the oxidative coupling of a flavonoid (taxifolin) and

a phenylpropanoid (coniferyl alcohol).[1][5] This results in a structure with multiple chiral

centers, leading to the existence of its diastereomeric forms, Silybin A ((2R,3R)-2-[(2R,3R)-...])

and Silybin B ((2R,3R)-2-[(2S,3S)-...]).[1][5]

Table 1: General Chemical Identifiers for (±)-Silybin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15582544?utm_src=pdf-interest
https://www.benchchem.com/product/b15582544?utm_src=pdf-body
https://www.mdpi.com/1420-3049/22/11/1942
http://www.thegoodscentscompany.com/data/rw1108841.html
https://en.wikipedia.org/wiki/Silibinin
https://pubchem.ncbi.nlm.nih.gov/compound/Silibinin
https://www.mdpi.com/1420-3049/22/11/1942
https://en.wikipedia.org/wiki/Silibinin
https://www.mdpi.com/1420-3049/22/11/1942
https://pubchem.ncbi.nlm.nih.gov/compound/Silibinin
https://pmc.ncbi.nlm.nih.gov/articles/PMC6150307/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6112194.htm
https://www.chemsrc.com/en/cas/802918-57-6_1215658.html
https://www.benchchem.com/product/b15582544?utm_src=pdf-body
https://www.benchchem.com/product/b15582544?utm_src=pdf-body
https://www.mdpi.com/1420-3049/22/11/1942
https://pmc.ncbi.nlm.nih.gov/articles/PMC6150307/
https://www.mdpi.com/1420-3049/22/11/1942
https://pmc.ncbi.nlm.nih.gov/articles/PMC6150307/
https://www.benchchem.com/product/b15582544?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value Reference

IUPAC Name

(2R,3R)-2-[(2R,3R)-2,3-

dihydro-3-(4-hydroxy-3-

methoxyphenyl)-2-

(hydroxymethyl)-1,4-

benzodioxin-6-yl]-2,3-dihydro-

3,5,7-trihydroxy-4H-1-

benzopyran-4-one

[1][5][8][9]

Synonyms
Silibinin, Flavobin, Silliver,

Silybine, Silymarin I
[1][3][5][8][9]

CAS Number 22888-70-6 [1][5][6][8][9][10]

Molecular Formula C₂₅H₂₂O₁₀ [1][3][5][6][8][9][11]

Molecular Weight 482.44 g/mol [1][3][5][6][9][11]

InChI Key
SEBFKMXJBCUCAI-

HKTJVKLFSA-N
[3][6][10]

Physicochemical Properties
The physicochemical properties of silybin, particularly its poor water solubility, are critical

determinants of its bioavailability and therapeutic efficacy.[1][12]

Table 2: Key Physicochemical Properties of Silybin
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Property Value Notes Reference

Physical Form
Crystalline solid, Pale

yellow to amber

Silybin A forms

yellowish flat crystals,

while Silybin B forms

yellow grain crystals.

[1][2][8]

Melting Point

Silybin A: 162–163

°CSilybin B: 158–160

°CMixture: 164-174

°C

The distinct melting

points reflect the

different crystal

packing of the

diastereomers.

[1][6]

pKa
5-OH: 6.637-OH: 7.7–

7.9520-OH: 11.0

Silybin behaves as a

weak acid in neutral

aqueous solutions due

to its phenolic

hydroxyl groups.

[5][13]

LogP (o/w) 2.4

This value indicates a

hydrophobic

character.

[11]

Optical Rotation

Silybin A: [α]ᴅ²³ +20.0°

(c 0.21,

acetone)Silybin B:

[α]ᴅ²³ −1.07° (c 0.28,

acetone)

The different optical

rotations are a key

characteristic of the

two diastereomers.

[1]

Solubility Profile
Silybin's solubility is a major challenge in drug development. It is characterized as a

Biopharmaceutics Classification System (BCS) Class II compound, having low solubility and

high permeability.

Table 3: Solubility of Silybin in Various Solvents
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Solvent Solubility Reference

Water
< 50 µg/mL (practically

insoluble)
[1][12]

Phosphate Buffer (pH 7.2) ~0.5 mg/mL (in 1:9 DMF:PBS) [8]

Ethanol ~0.1 mg/mL (poorly soluble) [1][8][12]

Methanol Poorly soluble [1][12][13]

Dimethyl Sulfoxide (DMSO) ~10 mg/mL [1][8]

Dimethylformamide (DMF) ~20 mg/mL [1][8]

Acetone Soluble [1][13]

Chloroform Insoluble [1][13]

Petroleum Ether Insoluble [1][13]

Spectroscopic Properties
Spectroscopic data is essential for the identification and quantification of silybin.

Table 4: Spectroscopic Data for Silybin

Technique Data Reference

UV/Vis Spectroscopy
λmax: 229, 288 nm (in

Methanol or Ethanol)
[8][9][14][15][16]

¹H NMR

Spectra are very similar for

Silybin A and B, making

differentiation difficult. Key

signals in DMSO-d₆ include δ

5.91 (H-6), 5.86 (H-8), 5.07 (H-

2), and 4.59 (H-3).

[1][5][17]

¹³C NMR

Similar to ¹H NMR, the spectra

for the two diastereomers are

nearly identical.

[1][5]
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Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of silybin.

Determination of Aqueous Solubility (Shake-Flask
Method)
This protocol outlines the standard shake-flask method for determining the equilibrium solubility

of silybin in water.

Preparation: Add an excess amount of (±)-Silybin powder to a known volume of purified

water (e.g., 10 mg in 10 mL) in a sealed, inert container (e.g., a glass vial with a PTFE-lined

cap).

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a

mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to

ensure equilibrium is reached.

Phase Separation: After equilibration, cease agitation and allow the suspension to settle.

Centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) to pellet the

undissolved solid.

Sampling and Dilution: Carefully withdraw a precise aliquot from the clear supernatant. Dilute

the aliquot with a suitable solvent in which silybin is highly soluble (e.g., methanol or DMSO)

to a concentration within the linear range of the analytical method.

Quantification: Analyze the concentration of silybin in the diluted sample using a validated

analytical method, such as UV-Vis spectrophotometry (at λmax ~288 nm) or High-

Performance Liquid Chromatography (HPLC) with UV detection.

Calculation: Calculate the original solubility in the aqueous medium by accounting for the

dilution factor. The experiment should be performed in triplicate.

High-Performance Liquid Chromatography (HPLC) for
Diastereomer Separation
HPLC is the most common method for separating and quantifying Silybin A and Silybin B.[1][5]
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Instrumentation: A standard HPLC system equipped with a pump, autosampler, column

oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1%

formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). A typical

starting point is an isocratic mixture of methanol and water.

Flow Rate: 1.0 mL/min.

Column Temperature: 25-30 °C.

Detection Wavelength: 288 nm.

Sample Preparation: Dissolve the silybin sample in the mobile phase or a compatible solvent

(e.g., methanol) and filter through a 0.45 µm syringe filter before injection.

Analysis: Inject the sample and record the chromatogram. Silybin A and Silybin B will elute

as two distinct, closely-spaced peaks. Identification is based on the retention times

compared to purified standards of each diastereomer. Quantification is achieved by

integrating the peak areas and comparing them to a calibration curve generated from

standards of known concentrations.

Visualizations
Diagrams are provided to illustrate key experimental workflows and biological interactions.
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Workflow for Physicochemical Characterization of Silybin
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Caption: Experimental workflow for characterizing (±)-Silybin.
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Silybin Inhibition of STAT3 Signaling Pathway
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Caption: Silybin's inhibitory effect on the JAK/STAT3 signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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